tert-butyl (2S,4S)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate tert-butyl (2S,4S)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 791602-93-2
VCID: VC11488183
InChI:
SMILES:
Molecular Formula: C16H33NO4Si
Molecular Weight: 331.5

tert-butyl (2S,4S)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS No.: 791602-93-2

Cat. No.: VC11488183

Molecular Formula: C16H33NO4Si

Molecular Weight: 331.5

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl (2S,4S)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate - 791602-93-2

Specification

CAS No. 791602-93-2
Molecular Formula C16H33NO4Si
Molecular Weight 331.5

Introduction

Structural and Stereochemical Features

The compound’s molecular architecture is defined by its pyrrolidine core, a five-membered saturated heterocycle containing one nitrogen atom. The stereochemistry at positions 2 and 4 (both S configuration) introduces chirality, which is critical for its interactions in asymmetric synthesis. The Boc group at the 1-position acts as a temporary protective moiety for the amine, while the TBS group at the 4-position shields the hydroxyl functionality. The hydroxymethyl group at the 2-position provides a handle for further derivatization, such as oxidation or coupling reactions.

Molecular Formula: C₁₇H₃₃NO₄Si
Molecular Weight: 367.54 g/mol
IUPAC Name: tert-butyl (2S,4S)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate

PropertyValue
CAS Number134441-72-8
Boiling PointNot reported (decomposes upon heating)
SolubilitySoluble in THF, DCM, DMF; insoluble in water
Optical Rotation[α]²⁵D = +15.6° (c = 1.0, CHCl₃)

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of this compound typically begins with a chiral pyrrolidine precursor. A common strategy involves:

  • Boc Protection: The primary amine of (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • TBS Protection: The secondary hydroxyl group at the 4-position is then silylated with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane.

  • Purification: Column chromatography isolates the desired diastereomer, ensuring high enantiomeric excess (>99% ee).

Key Reaction Conditions:

  • Temperature: 0–25°C for Boc protection; room temperature for TBS protection.

  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Catalysts: 4-Dimethylaminopyridine (DMAP) for silylation.

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance yield and reduce reaction times. Automated systems control stoichiometry and temperature, minimizing byproducts. For instance, a plug-flow reactor achieves 85% yield in Boc protection within 2 hours, compared to 12 hours in batch processes .

Chemical Reactivity and Functionalization

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) undergoes oxidation to a carboxylic acid (-COOH) using Jones reagent (CrO₃/H₂SO₄) or to an aldehyde (-CHO) with Dess-Martin periodinane. This transformation is pivotal in synthesizing proline analogs for peptide mimetics .

Deprotection Strategies

  • Boc Removal: Treatment with trifluoroacetic acid (TFA) in DCM cleaves the Boc group, regenerating the free amine.

  • TBS Removal: Fluoride sources like tetrabutylammonium fluoride (TBAF) selectively remove the TBS group, exposing the hydroxyl moiety .

Substitution Reactions

The TBS-protected hydroxyl can undergo nucleophilic substitution with alkyl halides or Mitsunobu reactions to install diverse functional groups, expanding the compound’s utility in fragment-based drug discovery.

Applications in Scientific Research

Asymmetric Synthesis

The compound’s rigid chiral framework makes it a favored building block for synthesizing enantiopure pharmaceuticals. For example, it serves as an intermediate in the production of HCV protease inhibitors, where stereochemical precision dictates inhibitory efficacy .

Medicinal Chemistry

Derivatives of this pyrrolidine scaffold exhibit affinity for G-protein-coupled receptors (GPCRs), particularly those involved in neurological disorders. Modifications at the hydroxymethyl position have yielded potent dopamine D3 receptor antagonists with nanomolar IC₅₀ values .

Material Science

Functionalized pyrrolidines contribute to liquid crystal polymers, where the TBS group enhances thermal stability. Copolymers incorporating this moiety display nematic phases at temperatures exceeding 200°C .

Mechanistic Insights

Role in Catalysis

In organocatalysis, the compound’s amine group (after Boc deprotection) participates in enamine catalysis, facilitating asymmetric aldol reactions. The hydroxymethyl group stabilizes transition states via hydrogen bonding, achieving enantioselectivities >90% .

Comparison with Structural Analogs

CompoundKey DifferencesApplications
(2S,4R)-Boc-TBS-pyrrolidine4R configuration reduces steric hindranceIntermediate for β-lactam antibiotics
(2S,4S)-Boc-hydroxy-pyrrolidineLacks TBS group; higher polaritySolubility enhancer in formulations
(2S,4S)-Boc-TBS-methylpyrrolidineMethyl substituent at 2-positionLigand for transition-metal catalysis

The (2S,4S) configuration in the target compound optimizes steric and electronic effects for nucleophilic substitutions, distinguishing it from analogs.

Challenges and Future Directions

Scalability Issues

Large-scale silylation faces challenges in cost and waste management due to stoichiometric TBSCl usage. Emerging methods employ catalytic silylation with silicon tetrachloride and triethylamine, reducing reagent consumption by 40% .

Biocatalytic Routes

Enzyme-mediated desymmetrization of meso-pyrrolidines offers a sustainable alternative to traditional synthesis. Immobilized lipases achieve 98% ee in kinetic resolutions, though substrate scope remains limited .

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